1,2-Bis(diphenylphosphino)ethane
Overview
Description
1,2-Bis(diphenylphosphino)ethane is a bidentate ligand commonly used in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it a valuable compound in various catalytic processes. The molecular formula of this compound is (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂, and it has a molecular weight of 398.42 g/mol .
Mechanism of Action
Target of Action
1,2-Bis(diphenylphosphino)ethane, also known as Ethylenebis(diphenylphosphine) or dppe, is an organophosphorus compound . It is a common symmetrical bidentate ligand in coordination chemistry . The primary targets of dppe are transition metals such as palladium, nickel, or iridium . It forms coordination complexes with these metals, which are used as homogeneous catalysts .
Biochemical Pathways
The biochemical pathways affected by dppe are primarily related to its role as a ligand in coordination chemistry. It is involved in various chemical reactions, including metal-catalyzed allylic alkylation, decarboxylation of allylic esters, 1,3-diene synthesis, cycloaddition reactions, and carbonylation reactions .
Pharmacokinetics
It is worth noting that dppe is a white solid that is soluble in organic solvents , which could influence its distribution and elimination in a hypothetical biological context.
Result of Action
The result of dppe’s action is the formation of coordination complexes with transition metals . These complexes are often used as catalysts in various chemical reactions . For example, the complex Pd(dppe)2 can be formed through a reduction reaction with Pd(II) and NaBH4 .
Biochemical Analysis
Biochemical Properties
1,2-Bis(diphenylphosphino)ethane is a bidendate ligand used in coordination chemistry to prepare metal complexes . It is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters . It is also used in 1,3-diene synthesis
Cellular Effects
It has been reported that it is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters , which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role as a ligand in coordination chemistry . It forms a chelating complex with many metal centers, stabilizing the corresponding metal complex . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Preparation Methods
1,2-Bis(diphenylphosphino)ethane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 1,2-dibromoethane in the presence of a base such as sodium or potassium . The reaction typically proceeds as follows:
2(C6H5)2PH+BrCH2CH2Br+2Na→(C6H5)2PCH2CH2P(C6H5)2+2NaBr+H2
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1,2-Bis(diphenylphosphino)ethane undergoes various chemical reactions, primarily due to its role as a ligand in coordination chemistry. Some of the key reactions include:
Oxidation: this compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands. This is often observed in metal-catalyzed reactions.
Coordination: this compound forms stable complexes with transition metals such as palladium, platinum, and nickel.
Scientific Research Applications
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane can be compared with other similar bidentate ligands, such as:
1,3-Bis(diphenylphosphino)propane: Similar to this compound, this compound forms stable complexes with transition metals and is used in catalytic processes.
1,2-Bis(dicyclohexylphosphino)ethane: This ligand has bulkier substituents, which can influence the steric and electronic properties of the metal complexes.
1,2-Bis(dimethylphosphino)ethane: This ligand has smaller substituents, which can affect the reactivity and stability of the metal complexes.
This compound is unique due to its balance of steric and electronic properties, making it versatile in various catalytic applications.
Properties
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMZQPDHXULLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061858 | |
Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |
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Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [Acros Organics MSDS] | |
Record name | Bis(1,2-diphenylphosphino)ethane | |
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CAS No. |
1663-45-2 | |
Record name | 1,2-Bis(diphenylphosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1663-45-2 | |
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Record name | Bis(diphenylphosphine)ethane | |
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Record name | 1,2-Bis(diphenylphosphino)ethane | |
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Record name | Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl- | |
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Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |
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Record name | Bis(1,2-diphenylphosphino)ethane | |
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Record name | 1,2-BIS(DIPHENYLPHOSPHINO)ETHANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethylenebis(diphenylphosphine)?
A1: Ethylenebis(diphenylphosphine) has the molecular formula C26H24P2 and a molecular weight of 398.43 g/mol.
Q2: Are there any spectroscopic data available for DPPE?
A2: Yes, several papers mention spectroscopic characterization of DPPE and its complexes. For example, IR spectra are reported for a series of DPPE-coordinated d8-metal tetrasulfide complexes. [] Additionally, 1H NMR and 31P NMR data are used to analyze DPPE complexes with copper(I) and silver(I) ions. [, ]
Q3: Is DPPE sensitive to air and light?
A3: Yes, DPPE is air and light sensitive. It's recommended to store it under nitrogen or argon for prolonged stability. []
Q4: What type of catalyst is DPPE commonly used for?
A4: DPPE, particularly its palladium(0) complex, [Pd(DPPE)2], is widely recognized as a homogeneous catalyst in various organic reactions. []
Q5: What is the role of [Pd(DPPE)2] in allylic substitution reactions?
A5: [Pd(DPPE)2] effectively catalyzes allylic substitution reactions. Its slow dissociation rate contributes to good stereoselectivity, making it advantageous for reactions involving bulky substrates. []
Q6: Are there other notable catalytic applications of DPPE complexes?
A6: Yes, an iron(0) complex containing DPPE, Fe(DPPE)2·C2H2, catalyzes the addition of ethylene to butadiene, yielding a mixture of 1,4-hexadiene isomers. The selectivity towards 1-cis-4-hexadiene is significantly enhanced by adding Lewis acids like diethylaluminum chloride. []
Q7: Has computational chemistry been employed to study DPPE and its complexes?
A7: Time-Dependent Density Functional Theory (TD-DFT) calculations were utilized to study the electronic structure and optical properties of ruthenium(III) complexes with DPPE and phenylcyanamide ligands. These calculations provided valuable insights into the oxidation behavior and near-IR absorption properties of these complexes. []
Q8: How do structural modifications of DPPE affect its coordination behavior?
A8: Replacing the phenyl groups in DPPE with bulkier cyclohexyl groups, as in 1,2-ethylenebis(dicyclohexylphosphine), influences the coordination geometry and solution dynamics of lanthanide complexes. [] This highlights the impact of steric factors on ligand coordination.
Q9: How does the presence of oxygen affect DPPE?
A9: DPPE can undergo oxidation in the presence of oxygen. In a study involving the reaction of bis(1,3-diphenylpropane-1,3-dionato)cobalt(II) with DPPE, an unexpected oxidation of DPPE to ethylenebis(diphenylphosphine oxide) occurred, leading to the formation of a coordination polymer. []
Q10: What analytical techniques are commonly used to characterize DPPE and its complexes?
A10: Various analytical techniques are employed to study DPPE and its complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are widely used to elucidate the structure and dynamics of DPPE complexes in solution. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups and bonding modes present in DPPE complexes, particularly those involving metal-ligand interactions. []
- X-ray Crystallography: This technique is crucial for determining the solid-state structures of DPPE complexes, offering insights into coordination geometries and bond lengths. [, , , , , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of DPPE complexes. []
- Electrochemical Techniques: Cyclic voltammetry (CV) can provide information about the redox properties of DPPE complexes. []
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